4-iodobutanoic Acid

Catalog No.
S1534437
CAS No.
7425-27-6
M.F
C4H7IO2
M. Wt
214 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-iodobutanoic Acid

CAS Number

7425-27-6

Product Name

4-iodobutanoic Acid

IUPAC Name

4-iodobutanoic acid

Molecular Formula

C4H7IO2

Molecular Weight

214 g/mol

InChI

InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)

InChI Key

HALXOXQZONRCAB-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CI

Synonyms

4-Iodobutanoic Acid; 4-Iodo-butanoic Acid; 4-Iodo-butyric Acid; γ-Iodobutyric Acid

Canonical SMILES

C(CC(=O)O)CI

The exact mass of the compound 4-Iodobutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Iodobutanoic acid is a bifunctional aliphatic building block featuring a terminal carboxylic acid and a highly reactive primary alkyl iodide. In industrial and pharmaceutical synthesis, it functions primarily as a C4-linker or alkylating agent. Its baseline value proposition rests on the superior leaving-group ability of the iodide atom compared to lighter halogens, which significantly accelerates nucleophilic substitution (SN2) kinetics. This compound is typically procured for late-stage functionalization of complex active pharmaceutical ingredients (APIs), the synthesis of PROTAC linkers, and the preparation of specialized esters and amides where mild reaction conditions are mandatory to preserve sensitive functional groups[1].

Procurement teams frequently attempt to substitute 4-iodobutanoic acid with the cheaper 4-bromobutanoic acid or 4-chlorobutanoic acid. However, this substitution invariably fails in complex syntheses because chlorides and bromides require significantly higher activation energies for nucleophilic displacement. Forcing these reactions with elevated temperatures (often >80°C) and stronger bases leads to competitive elimination (yielding 3-butenoic acid derivatives), ester hydrolysis, and degradation of sensitive API substrates. While in situ Finkelstein reactions (adding sodium iodide to the bromide) are a common workaround, they introduce residual halide impurities, require additional solvent exchange steps, and rarely achieve 100% conversion, severely complicating downstream HPLC purification and reducing overall process yield .

Superior Leaving Group Kinetics in Mild N/O-Alkylation

The primary procurement driver for 4-iodobutanoic acid is its exceptional reactivity in SN2 displacements. When alkylating sterically hindered or electronically deactivated nucleophiles (such as secondary amines or complex phenols), the iodide leaving group allows reactions to proceed at ambient to mildly elevated temperatures (20–50°C). In contrast, 4-bromobutanoic acid typically requires extended heating at 80–100°C, which can degrade sensitive substrates. Comparative synthetic kinetic data shows that direct alkylation using the iodo-derivative routinely achieves >90% yields within 4–6 hours, whereas the bromo-analog stalls at 50–60% conversion after 24 hours due to competitive side reactions [1].

Evidence DimensionAlkylation yield and conditions for sensitive nucleophiles
Target Compound Data>90% yield, 20–50°C, 4–6 hours
Comparator Or Baseline4-Bromobutanoic acid (<60% yield, 80–100°C, 24+ hours)
Quantified Difference>30% absolute yield increase and 4x reduction in reaction time
ConditionsMild base (e.g., K2CO3), polar aprotic solvent (DMF/MeCN)

Procuring the iodo-derivative prevents the thermal degradation of high-value API precursors, directly increasing final product yield and reducing manufacturing cycle times.

Process Simplification by Avoiding In Situ Finkelstein Activation

To overcome the poor reactivity of 4-bromobutanoic acid, process chemists often employ an in situ Finkelstein reaction using sodium iodide. However, this introduces significant process bottlenecks. Procuring 4-iodobutanoic acid directly eliminates the need for a 12–24 hour pre-activation step and avoids the generation of mixed halide waste streams. Furthermore, in situ conversion rarely exceeds 95%, leaving residual bromo-intermediates that react at different rates, creating difficult-to-separate impurity profiles in the final product. Direct procurement of the iodo-building block ensures a single, predictable kinetic pathway [1].

Evidence DimensionProcess time and impurity generation
Target Compound Data0h pre-activation, single halide profile
Comparator Or Baseline4-Bromobutanoic acid + NaI (12-24h pre-activation, ~5% residual bromo-impurity)
Quantified DifferenceElimination of 12-24h reactor time and prevention of mixed-halide impurities
ConditionsIndustrial scale-up of linker attachment

Eliminating the Finkelstein step frees up valuable reactor capacity and simplifies downstream chromatographic purification, lowering overall production costs.

Efficiency in Radical-Mediated Hydroalkylation and Cross-Coupling

In advanced synthetic methodologies such as metal-hydride hydrogen atom transfer (MHAT) or photoredox catalysis, the carbon-halogen bond must undergo facile homolytic cleavage. The C-I bond dissociation energy in 4-iodobutanoic acid is significantly lower than the C-Br bond in 4-bromobutanoic acid. Consequently, 4-iodobutanoic acid functions as a highly efficient radical precursor in aqueous or organic media, often achieving >85% yields in radical cyclizations or hydroalkylations. Under identical mild initiation conditions, the bromo-analog exhibits poor conversion (often <20%), making the iodo-compound the exclusive choice for these modern C-C bond-forming reactions [1].

Evidence DimensionYield in radical-mediated C-C bond formation
Target Compound Data>85% yield under mild initiation
Comparator Or Baseline4-Bromobutanoic acid (<20% conversion under identical conditions)
Quantified Difference>4-fold increase in product yield
ConditionsAqueous or organic radical reduction/hydroalkylation

For R&D teams utilizing photoredox or radical-based late-stage functionalization, the iodo-compound is strictly required to achieve viable conversion rates without harsh initiators.

PROTAC and ADC Linker Synthesis

4-Iodobutanoic acid is the preferred starting material for synthesizing C4-alkyl linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its high reactivity allows for the mild, high-yielding attachment of the butanoic acid spacer to complex, temperature-sensitive E3 ligase ligands or warheads without inducing epimerization or degradation[1].

Late-Stage Functionalization of APIs

In pharmaceutical manufacturing, attaching a butyric acid moiety to a pre-assembled API core requires exquisite chemoselectivity. The superior leaving group kinetics of the iodide allow for rapid N- or O-alkylation under mild basic conditions, avoiding the harsh heating required by bromo-analogs that would otherwise destroy delicate functional groups on the API [2].

Precursor for Metal-Catalyzed Cross-Coupling and Radical Reactions

Due to its weak C-I bond, 4-iodobutanoic acid is highly suited for modern photoredox catalysis, MHAT reactions, and the formation of zinc reagents for Negishi couplings. It serves as an efficient radical or organometallic precursor for constructing complex quaternary carbon centers or functionalized aliphatic chains where bromo-derivatives fail to react efficiently[3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-iodobutanoic acid

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